molecular formula C26H27FN4O4 B2923340 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 1110984-90-1

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2923340
CAS No.: 1110984-90-1
M. Wt: 478.524
InChI Key: UTFPHRFRTCXORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinolin-4-one core substituted with a 1,2,4-oxadiazole ring at position 3, a 2,3-dimethoxyphenyl group on the oxadiazole, a fluorine atom at position 6, a methyl group at position 1, and a 4-methylpiperidin-1-yl moiety at position 5. The structural complexity confers unique physicochemical and pharmacological properties. The 2,3-dimethoxyphenyl substituent may influence target binding affinity through steric and electronic effects compared to analogs with halogenated or alkylated aryl groups.

Properties

IUPAC Name

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O4/c1-15-8-10-31(11-9-15)21-13-20-17(12-19(21)27)23(32)18(14-30(20)2)26-28-25(29-35-26)16-6-5-7-22(33-3)24(16)34-4/h5-7,12-15H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFPHRFRTCXORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C4=NC(=NO4)C5=C(C(=CC=C5)OC)OC)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available starting materials

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Attachment of Substituents: The dimethoxyphenyl group, fluoro group, and methylpiperidinyl group can be introduced through various substitution reactions, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must ensure the safety and environmental sustainability of the production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the molecule.

Scientific Research Applications

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: The compound’s unique structure and functional groups make it a potential candidate for studying biological processes and interactions, such as enzyme inhibition and receptor binding.

    Medicine: The compound may have potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory activities, due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, as well as in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, the quinoline core may interact with DNA or RNA, while the 1,2,4-oxadiazole ring may inhibit specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog F418-0583 (3-[3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-6-Fluoro-1-Methyl-7-(4-Methylpiperidin-1-yl)quinolin-4(1H)-one)

This analog (F418-0583) shares the quinolin-4-one scaffold and oxadiazole ring but substitutes the 2,3-dimethoxyphenyl group with a 3-chlorophenyl moiety. Key differences include:

  • Substituent Effects : The chloro group in F418-0583 is electron-withdrawing, reducing the electron density of the oxadiazole ring compared to the electron-donating methoxy groups in the target compound. This may alter interactions with hydrophobic binding pockets in targets like kinase enzymes or G-protein-coupled receptors.
  • Physicochemical Properties :
Parameter Target Compound F418-0583
Molecular Weight ~453.89* 452.91
logP ~5.2 (est.) 5.15
Polar Surface Area (Ų) ~50.1 (est.) 50.10
Solubility (logSw) ~-5.5 (est.) -5.47

*Estimated based on structural similarity to F418-0583 .

The chloro substituent in F418-0583 may enhance membrane permeability but reduce solubility compared to the dimethoxy variant.

CB2 Agonists MA2 and MA3

Compounds MA2 and MA3 (from ) share the oxadiazole-quinoline pharmacophore but differ in linker chemistry and substituents:

  • Structural Divergence: MA2: Features a 6-methoxyquinoline core with a propylamino linker to the oxadiazole and a 2-chloro-4-fluorophenyl group. MA3: Replaces the methoxy group with a 2-fluoroethoxy chain, enhancing metabolic stability.
  • Functional Comparison :
Property Target Compound MA2/MA3 Series
Core Structure Quinolin-4-one Quinoline
Oxadiazole Substituent 2,3-Dimethoxyphenyl 2-Chloro-4-fluorophenyl
Linker Chemistry Direct oxadiazole fusion Propylamino linker
logP (Estimated) ~5.2 Higher (~6.0–6.5)*

*Propylamino linker and halogenated aryl groups increase lipophilicity .

However, the MA series’ propylamino linker may enhance solubility in aqueous environments.

Research Findings and Implications

  • Target Selectivity : The 2,3-dimethoxyphenyl group in the target compound may favor interactions with targets requiring bulky, polar substituents (e.g., serotonin receptors or kinase allosteric sites), whereas F418-0583’s chloro group is suited for hydrophobic pockets .
  • Pharmacokinetics : The methylpiperidine moiety in the target compound likely enhances CNS penetration compared to MA2/MA3, which lack piperidine derivatives .
  • Metabolic Stability : The oxadiazole ring and methyl groups in both the target compound and F418-0583 confer resistance to oxidative metabolism, contrasting with MA3’s fluoroethoxy group, which may undergo hydrolysis .

Biological Activity

The compound 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a novel synthetic derivative that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a quinoline backbone with multiple functional groups that contribute to its biological activity. The oxadiazole moiety is particularly significant due to its known pharmacological properties.

PropertyValue
Molecular FormulaC23H28N4O3F
Molecular Weight426.49 g/mol
CAS NumberNot available

Antitumor Activity

Recent studies have indicated that compounds similar in structure to the target compound exhibit significant antitumor activity . For instance, derivatives of quinoline have been shown to inhibit various cancer cell lines, including Mia PaCa-2 and PANC-1, with IC50 values ranging from 3.73 to 4.00 μM for related compounds . This suggests that the target compound may also possess similar antitumor properties.

Antimicrobial Properties

The oxadiazole derivatives have demonstrated antimicrobial activities against several pathogens. A study reported that compounds containing the oxadiazole ring exhibited effective inhibition against Staphylococcus aureus and Candida albicans , indicating potential applications in treating infections . The target compound's structural features may enhance its interaction with microbial targets.

Neuropharmacological Effects

Compounds with similar structures have been evaluated for their effects on neurotransmitter systems. Some derivatives act as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders . Given the presence of a piperidine group in the target compound, it may also influence neurotransmission and exhibit neuroprotective effects.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the quinoline structure and the introduction of substituents like the oxadiazole and dimethoxyphenyl groups significantly affect biological activity. For instance, varying the position and nature of substituents can enhance potency and selectivity against specific biological targets. This relationship is crucial for guiding further synthetic modifications aimed at optimizing therapeutic efficacy.

Case Studies

  • Antitumor Efficacy : A study synthesized a series of quinoline derivatives and tested them against human tumor cell lines. Among these, certain compounds exhibited selective cytotoxicity with minimal effects on normal cells, highlighting their potential as anticancer agents .
  • Antimicrobial Screening : In a comparative study of oxadiazole derivatives, several compounds were screened for antimicrobial activity using disk diffusion methods. The results showed promising inhibition zones against common pathogens, supporting the hypothesis that structural elements within these compounds contribute to their antimicrobial efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.